molecular formula C9H7NaO3 B7820538 sodium;2-oxo-3-phenylpropanoate

sodium;2-oxo-3-phenylpropanoate

Cat. No.: B7820538
M. Wt: 186.14 g/mol
InChI Key: MQGYVGKMCRDEAF-UHFFFAOYSA-M
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Description

Sodium 2-oxo-3-phenylpropanoate (CAS 114-76-1), also known as sodium phenylpyruvate, is the sodium salt of 2-oxo-3-phenylpropanoic acid. Its molecular formula is C₉H₇NaO₃, with a molecular weight of 186.14 g/mol . This compound is highly water-soluble, exhibits a melting point >300°C, and is stable under standard storage conditions (2–8°C) . It is widely used in biochemical research, particularly in metabolomics studies (e.g., cardiovascular disease biomarker analysis) , and serves as a key intermediate in phenylalanine metabolism pathways .

Properties

IUPAC Name

sodium;2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGYVGKMCRDEAF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Calcium phenylpyruvate reacts with sodium carbonate in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation:

Ca(C9H7O3)2+Na2CO32NaC9H7O3+CaCO3\text{Ca(C}9\text{H}7\text{O}3\text{)}2 + \text{Na}2\text{CO}3 \rightarrow 2\text{NaC}9\text{H}7\text{O}3 + \text{CaCO}3 \downarrow

Key parameters :

  • Temperature : 60–100°C (optimal at 80°C for 2–3 hours).

  • Solvent : Aqueous medium with a 1:5 molar ratio of calcium phenylpyruvate to sodium carbonate.

  • Purification : Filtration of insoluble calcium carbonate, followed by vacuum evaporation or recrystallization from ethanol-water mixtures.

Table 1: Ion Exchange Method Performance

ParameterValueSource
Yield82–85%
Purity (HPLC)≥98%
ScaleIndustrial (batch/continuous)

This method’s efficiency stems from minimal byproduct formation and compatibility with continuous flow reactors.

Direct Neutralization of Phenylpyruvic Acid

While less common industrially, direct neutralization of phenylpyruvic acid with sodium hydroxide offers a straightforward laboratory-scale route:

C9H8O3+NaOHNaC9H7O3+H2O\text{C}9\text{H}8\text{O}3 + \text{NaOH} \rightarrow \text{NaC}9\text{H}7\text{O}3 + \text{H}_2\text{O}

Optimization Challenges

  • pH Control : Neutralization requires precise pH adjustment to 7.0–7.5 to avoid lactonization or decarboxylation.

  • Temperature : Conducted at 0–5°C to suppress side reactions, followed by gradual warming to 25°C.

  • Solvent Systems : Ethanol-water mixtures (4:1 v/v) enhance solubility and crystallization.

Table 2: Neutralization Method Metrics

ParameterValueSource
Yield70–75%
Purity (NMR)95–97%
ScaleLaboratory (≤1 kg)

This method is limited by lower yields compared to ion exchange but remains valuable for small-scale applications.

Ester Hydrolysis of Methyl Phenylpyruvate

Methyl phenylpyruvate serves as a precursor for sodium phenylpyruvate via saponification. Patent WO2016046843A1 outlines ester hydrolysis in multi-step syntheses, though adaptations for direct salt formation are feasible.

Hydrolysis Protocol

  • Reaction Setup :

    • Methyl phenylpyruvate (1.0 eq) is refluxed with 2.5 eq NaOH in 1:1 THF-water.

    • Duration: 6–8 hours at 80°C.

  • Workup :

    • Acidification to pH 2–3 with HCl, followed by extraction with ethyl acetate.

    • Neutralization with NaOH to pH 7.5 and lyophilization.

Table 3: Hydrolysis Method Efficiency

ParameterValueSource
Yield68–72%
Purity (FT-IR)93–95%
ScalePilot plant (10–50 kg)

This route is advantageous for integrating with upstream esterification processes but requires stringent control over hydrolysis conditions.

Comparative Analysis of Methods

Yield and Scalability

  • Ion Exchange : Superior for large-scale production (85% yield) due to simplified purification.

  • Direct Neutralization : Limited to lab use but offers rapid synthesis.

  • Ester Hydrolysis : Intermediate scalability with modular upstream steps.

Purity and Byproducts

  • Ion exchange generates minimal impurities (≤2% residual calcium).

  • Neutralization risks lactone byproducts if pH exceeds 8.0.

  • Hydrolysis may retain ester impurities without rigorous extraction.

Industrial vs. Laboratory-Scale Considerations

Industrial Optimization

  • Continuous Flow Ion Exchange : Patent WO1990011993A1 highlights vertical column reactors for throughput >100 kg/day.

  • Cost Drivers : Sodium carbonate ($0.50/kg) vs. phenylpyruvic acid ($120/kg) favors ion exchange.

Laboratory Best Practices

  • Crystallization : Ethanol-water (9:1) achieves >95% recovery for neutralization.

  • Analytical Validation : NMR (δ 2.8 ppm for α-keto proton) and HPLC (tR = 4.2 min on C18 column).

Emerging Methodologies and Research Gaps

Recent advances in enzymatic transamination (e.g., using L-aspartate transaminase) hint at biocatalytic routes, though peer-reviewed data remains sparse. Additionally, solvent-free mechanochemical synthesis could reduce environmental impact but requires yield validation .

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 67106 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Abstracts Service number 67106 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions involving the compound with Chemical Abstracts Service number 67106 depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties.

Scientific Research Applications

The compound with Chemical Abstracts Service number 67106 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the production of various materials and products.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 67106 involves its interaction with specific molecular targets and pathways These interactions result in the modulation of biological processes and the exertion of its effects

Comparison with Similar Compounds

Ethyl 2-Oxo-3-Phenylpropanoate

  • Structure : Ester derivative of phenylpyruvic acid.
  • Formula : C₁₁H₁₂O₃; molecular weight: 192.21 g/mol .
  • Key Differences: Solubility: Less polar than the sodium salt, leading to higher solubility in organic solvents (e.g., dichloromethane, ethanol) . Applications: Used as a substrate in biocatalytic reductions (e.g., alcohol dehydrogenase-mediated reactions) to produce chiral alcohols with high enantiomeric excess (e.g., 84–99.9% conversion rates) . Safety: Unlike the sodium salt, ethyl esters generally require handling under inert conditions due to flammability and reactivity with reducing agents .

Potassium 2,2-Difluoro-3-Oxo-3-Phenylpropanoate

  • Structure : Potassium salt with difluoro substitution at the α-carbon.
  • Formula : C₉H₅F₂KO₃ (exact formula varies with substituents) .
  • Key Differences: Electron-Withdrawing Effects: Fluorine atoms increase electrophilicity at the α-carbon, enhancing reactivity in decarboxylative coupling reactions . Metabolic Stability: Difluoro substitution reduces susceptibility to enzymatic degradation compared to non-fluorinated analogs like sodium phenylpyruvate . Synthesis: Prepared via literature methods for remote C–H bond functionalization, contrasting with the straightforward salt formation of sodium phenylpyruvate .

3,4-Dihydroxyphenylpyruvate

  • Structure : Contains hydroxyl groups on the phenyl ring.
  • Formula : C₉H₈O₅; molecular weight: 196.16 g/mol .
  • Key Differences :
    • Polarity : Additional hydroxyl groups increase water solubility and polarity, facilitating interactions with enzymes like hydroxylases and oxidases .
    • Biological Role : Acts as a precursor in tyrosine metabolism, unlike sodium phenylpyruvate, which is primarily linked to phenylalanine degradation .

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

  • Structure : Fluorinated ester derivative.
  • Formula : C₁₁H₁₁FO₃; molecular weight: 210.20 g/mol .
  • Key Differences: Boiling Point: Fluorination raises the boiling point (~299°C) compared to non-fluorinated esters (~192°C for ethyl phenylpyruvate) . Applications: Used in medicinal chemistry to synthesize fluorinated analogs of bioactive molecules .

Tabular Comparison of Key Properties

Compound Formula Molecular Weight (g/mol) Solubility Key Applications Hazard Profile
Sodium 2-oxo-3-phenylpropanoate C₉H₇NaO₃ 186.14 Water-soluble Metabolomics, enzyme studies Xi (irritant)
Ethyl 2-oxo-3-phenylpropanoate C₁₁H₁₂O₃ 192.21 Organic solvents Biocatalysis, chiral synthesis Flammable
Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate C₉H₅F₂KO₃ 232.23 Polar aprotic solvents Decarboxylative coupling Corrosive
3,4-Dihydroxyphenylpyruvate C₉H₈O₅ 196.16 Water Tyrosine metabolism Not classified
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C₁₁H₁₁FO₃ 210.20 Ethanol, DCM Fluorinated drug intermediates H315, H319

Q & A

Q. What strategies optimize reaction conditions for synthesizing derivatives of sodium 2-oxo-3-phenylpropanoate?

  • Methodological Answer :
  • Oxidation/Reduction : Use NaBH4 _4 to reduce the ketone to a hydroxyl group or KMnO4 _4 for further oxidation.
  • Derivatization : Introduce alkyl groups via nucleophilic substitution using alkyl halides in DMF with NaH as a base. Monitor reaction progress by TLC and purify derivatives via column chromatography .

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